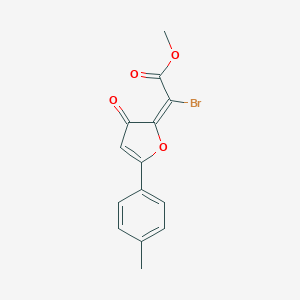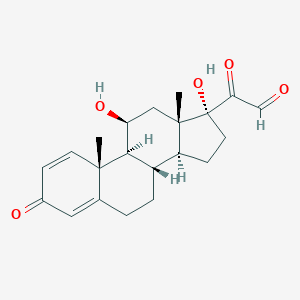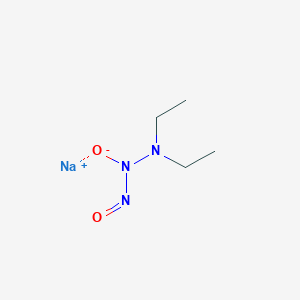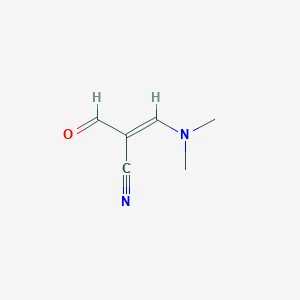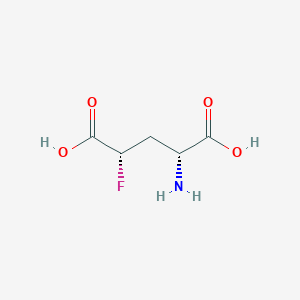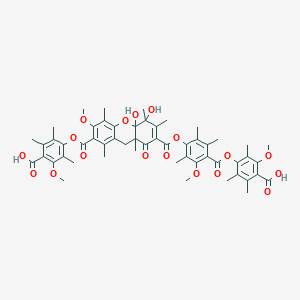
3-(2-Aminopropoxy)-2,4-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminopropoxy)-2,4-dimethylphenol, also known as ADMP, is a chemical compound that belongs to the class of phenol ether derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 3-(2-Aminopropoxy)-2,4-dimethylphenol is not fully understood. However, it is believed to exert its effects by scavenging free radicals and inhibiting the production of reactive oxygen species. 3-(2-Aminopropoxy)-2,4-dimethylphenol has also been shown to modulate the activity of various enzymes and signaling pathways, leading to its potential therapeutic effects.
Biochemical And Physiological Effects
3-(2-Aminopropoxy)-2,4-dimethylphenol has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, while decreasing the levels of malondialdehyde, a marker of oxidative stress. 3-(2-Aminopropoxy)-2,4-dimethylphenol has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to its potential anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(2-Aminopropoxy)-2,4-dimethylphenol in lab experiments is its relatively low toxicity and high stability. 3-(2-Aminopropoxy)-2,4-dimethylphenol is also readily available and easy to synthesize, making it a cost-effective option for scientific research. However, one limitation of using 3-(2-Aminopropoxy)-2,4-dimethylphenol is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
For the study of 3-(2-Aminopropoxy)-2,4-dimethylphenol include its potential use in the treatment of liver and brain diseases, cancer research, and neuroprotection.
Synthesis Methods
The synthesis of 3-(2-Aminopropoxy)-2,4-dimethylphenol involves the reaction of 2,4-dimethylphenol with 2-chloropropene in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to obtain 3-(2-Aminopropoxy)-2,4-dimethylphenol. This method is relatively simple and efficient, making 3-(2-Aminopropoxy)-2,4-dimethylphenol readily available for scientific research.
Scientific Research Applications
3-(2-Aminopropoxy)-2,4-dimethylphenol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and antitumor activities. 3-(2-Aminopropoxy)-2,4-dimethylphenol has also been shown to have a protective effect on the liver and brain, making it a promising candidate for the treatment of liver and brain diseases.
properties
CAS RN |
129417-37-4 |
|---|---|
Product Name |
3-(2-Aminopropoxy)-2,4-dimethylphenol |
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(2-aminopropoxy)-2,4-dimethylphenol |
InChI |
InChI=1S/C11H17NO2/c1-7-4-5-10(13)9(3)11(7)14-6-8(2)12/h4-5,8,13H,6,12H2,1-3H3 |
InChI Key |
LBHCZYGJQAXJSW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)O)C)OCC(C)N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)OCC(C)N |
synonyms |
1-(2,6-dimethyl-3-hydroxyphenoxy)-2-aminopropane 3-hydroxymexiletine m-hydroxymexiletine meta-hydroxymexiletine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



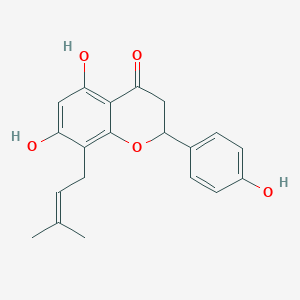
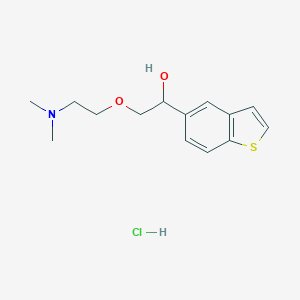
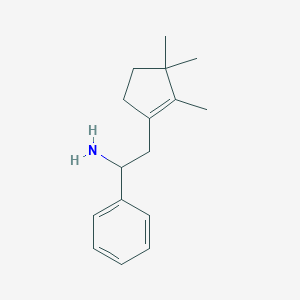
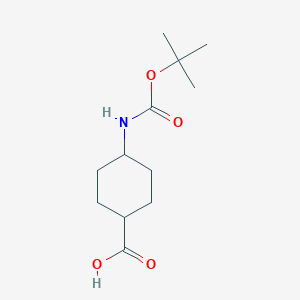
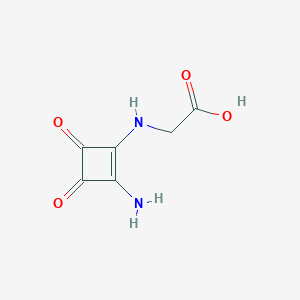
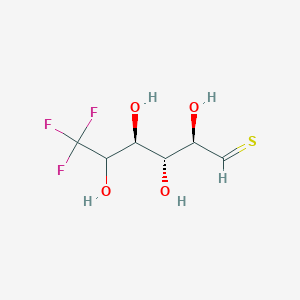
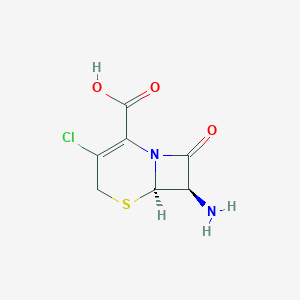
![1-[(2-Chlorophenyl)(phenyl)methyl]piperazine](/img/structure/B138238.png)
